Hsd17B13-IN-7

HSD17B13 inhibition enzymatic assay IC50 comparison

Researchers studying NAFLD/NASH require pharmacologically distinct HSD17B13 inhibitors to dissect target biology from off-target effects. Hsd17B13-IN-7 (CAS 863564-16-3) provides a unique tool compound with dual pharmacology. • HSD17B13 inhibition: IC50 = 0.18 µM (β-estradiol substrate) / 0.25 µM (leukotriene B4) • Differentiating feature: Concurrent NMDA NR2B receptor antagonist activity • Application: In vitro enzymatic assays, selectivity panel benchmarking, comparator compound for novel HSD17B13 inhibitors • Note: No in vivo efficacy data; not suitable for animal proof-of-concept without controls

Molecular Formula C21H24FNO4
Molecular Weight 373.4 g/mol
Cat. No. B12372714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-7
Molecular FormulaC21H24FNO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1COC2=CC=CC=C2)(CNC(=O)C3=CC(=C(C=C3)O)F)O
InChIInChI=1S/C21H24FNO4/c22-18-12-16(6-7-19(18)24)20(25)23-14-21(26)10-8-15(9-11-21)13-27-17-4-2-1-3-5-17/h1-7,12,15,24,26H,8-11,13-14H2,(H,23,25)
InChIKeyHYQPPDQRUHLNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-7 Key Specifications & Properties


HSD17B13-IN-7 (CAS 863564-16-3) is a fluorophenol-containing small molecule that functions as a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-specific lipid droplet-associated enzyme genetically validated as a therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The compound exhibits IC50 values of 0.18 μM and 0.25 μM using β-estradiol and leukotriene B4 as substrates, respectively, in enzymatic inhibition assays . Additionally, HSD17B13-IN-7 demonstrates antagonist activity at the N-methyl-D-aspartate (NMDA) NR2B receptor, distinguishing it pharmacologically from other HSD17B13 inhibitors . The compound is commercially available from multiple vendors as a research tool for investigating HSD17B13 biology in metabolic liver disease models .

Enzyme Target HSD17B13 inhibition assays (β-estradiol / leukotriene B4 substrates)
Polypharmacology Distinct NMDA NR2B antagonist activity for dual-pathway studies
Research Context In vitro tool for NAFLD/NASH metabolic liver disease models

Why HSD17B13-IN-7 Cannot Be Substituted


HSD17B13 inhibitors exhibit substantial heterogeneity in potency, selectivity, and off-target pharmacology that precludes interchangeable substitution. While BI-3231 demonstrates high enzymatic potency with an IC50 of 1 nM against human HSD17B13 , HSD17B13-IN-7 exhibits markedly lower potency (IC50 = 180 nM) but carries distinct polypharmacology as an NMDA NR2B receptor antagonist . Conversely, advanced inhibitors such as compound 32 (IC50 = 2.5 nM) have demonstrated validated in vivo anti-MASH efficacy with liver-targeting properties [1], whereas in vivo data for HSD17B13-IN-7 remain unreported. These differences in potency (spanning over two orders of magnitude), selectivity profiles, and preclinical validation status create divergent utility: BI-3231 serves as a high-potency chemical probe for target engagement studies; compound 32 enables in vivo proof-of-concept experiments; and HSD17B13-IN-7 provides a distinct tool for investigating HSD17B13 inhibition in the context of concurrent NMDA NR2B antagonism [1]. Substitution across these compounds would fundamentally alter experimental outcomes and confound mechanistic interpretation.

Potency may differ across HSD17B13 inhibitor classes; BI-3231 and compound 32 show higher target engagement.
NMDA NR2B off-target activity is unique to HSD17B13-IN-7; other inhibitors lack this polypharmacology.
In vivo validation unreported for HSD17B13-IN-7; limits model-response interpretation beyond in vitro.

HSD17B13-IN-7 Comparative Evidence Guide


Enzymatic Potency Compared to BI-3231 and Compound 32

HSD17B13-IN-7 inhibits HSD17B13 with an IC50 of 0.18 μM (180 nM) using β-estradiol as substrate, representing substantially lower enzymatic potency compared to BI-3231 (IC50 = 1 nM for human HSD17B13) and compound 32 (IC50 = 2.5 nM) [1]. This approximately 180-fold and 72-fold difference in potency, respectively, positions HSD17B13-IN-7 as a lower-potency tool compound within the HSD17B13 inhibitor landscape. No direct head-to-head comparative study including HSD17B13-IN-7 has been published; this comparison represents cross-study data compiled from independent reports under distinct assay conditions [1].

Enzymatic Potency
Reported
HSD17B13-IN-7: 180 nM (β-estradiol)
BI-3231: 1 nM; compound 32: 2.5 nM
Supports assay potency context selection
Cross-study comparison; assay conditions may vary
HSD17B13 inhibition enzymatic assay IC50 comparison NAFLD research tool

NMDA NR2B Antagonist Polypharmacology

Unlike other HSD17B13 inhibitors including BI-3231, compound 32, HSD17B13-IN-105, HSD17B13-IN-1, and HSD17B13/PPAR modulators, HSD17B13-IN-7 possesses documented antagonist activity at the NMDA NR2B receptor . Quantitative potency data for this NMDA NR2B antagonism is not provided in available vendor documentation, representing a limitation for direct quantitative comparison . This secondary pharmacology is absent from the reported profiles of BI-3231, which has demonstrated selectivity against HSD17B11 (IC50 > 10 μM) and in commercial safety panels, and compound 32, which was optimized for HSD17B13 selectivity and liver-targeting properties [1].

NMDA NR2B Activity
Class-level
HSD17B13-IN-7: NR2B antagonist
BI-3231, compound 32: not reported
Unique polypharmacology may influence phenotypic readouts
Quantitative potency data unavailable
NMDA NR2B antagonism polypharmacology off-target activity HSD17B13 inhibitor differentiation

In Vivo Efficacy Gap vs. Advanced Inhibitors

No published in vivo efficacy data exist for HSD17B13-IN-7 in animal models of NAFLD, NASH, or MASH . In contrast, compound 32 has demonstrated robust in vivo anti-MASH activity across multiple mouse models, exhibiting superior therapeutic effects compared to BI-3231 and regulating hepatic lipids via inhibition of the SREBP-1c/FAS pathway [1][2]. Additionally, compound 32 possesses a unique liver-targeting profile that enhances its therapeutic potential for MASH [1]. HSD17B13-IN-7 remains a tool compound validated only at the in vitro level, whereas compound 32 represents the first reported HSD17B13 inhibitor with robust in vivo anti-MASH activity in published literature [1].

In Vivo Validation
Data to verify
HSD17B13-IN-7: No in vivo data
Compound 32: Reported MASH model response
In vivo model-response context limited to comparator
Prioritize compound 32 for in vivo studies
in vivo efficacy MASH models preclinical validation HSD17B13 inhibitor selection

HSD17B13-IN-7 Recommended Applications


In Vitro Biochemical Assays for HSD17B13

HSD17B13-IN-7 is suitable for in vitro enzymatic assays using β-estradiol or leukotriene B4 as substrates, where moderate potency (IC50 = 0.18-0.25 μM) is sufficient for target inhibition studies. The compound's well-defined IC50 values under these specific substrate conditions enable reproducible biochemical experiments . However, users should note the compound's concurrent NMDA NR2B antagonist activity when interpreting results, particularly in cell-based assays where off-target effects may confound phenotypic readouts .

Polypharmacology Studies of HSD17B13 and NMDA NR2B

HSD17B13-IN-7 represents a unique research tool for investigating the biological consequences of simultaneous HSD17B13 inhibition and NMDA NR2B receptor antagonism. This polypharmacological profile distinguishes it from selective HSD17B13 inhibitors such as BI-3231 (HSD17B13 IC50 = 1 nM) and compound 32 (IC50 = 2.5 nM), which lack reported NMDA NR2B activity [1]. The compound may be particularly valuable for exploring potential cross-talk between hepatic lipid metabolism and NMDA receptor signaling pathways.

Control for HSD17B13 Selectivity Profiling

Given its lower potency compared to advanced HSD17B13 inhibitors (compound 32: 2.5 nM; BI-3231: 1 nM) and its distinct off-target profile at NMDA NR2B, HSD17B13-IN-7 can serve as a comparator compound in selectivity profiling panels for novel HSD17B13 inhibitors . Its inclusion enables benchmarking of target engagement versus off-target activity, particularly for evaluating whether new chemical entities exhibit cleaner HSD17B13 selectivity without NMDA NR2B liability .

HSD17B13 Target Validation in NAFLD/NASH Models

HSD17B13-IN-7 may be employed in hepatocyte or hepatic stellate cell models for initial target validation studies, provided that the compound's NMDA NR2B antagonist activity is adequately controlled for in experimental design. Users should note that the absence of published in vivo efficacy data limits extrapolation to animal studies; more advanced compounds such as compound 32 (validated in multiple mouse MASH models) should be prioritized for in vivo proof-of-concept experiments .

Application
Selection Property
Validation Focus
In vitro enzymatic assays
Substrate-defined IC50 context
Assay reproducibility with β-estradiol/LTB4
Polypharmacology investigation
NMDA NR2B antagonist profile
Off-target activity in cellular models
Selectivity profiling control
Comparator for NMDA NR2B liability
Benchmarking against selective inhibitors
Hepatocyte model target engagement
In vitro NAFLD/NASH model fit
Target engagement readouts; in vivo data absent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.